2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(2-fluorophenoxy)ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2.ClH/c11-9-3-1-2-4-10(9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZBAQOYIISVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification to Form 2-(2-Fluorophenoxy)ethoxy Intermediate
- The key intermediate, 2-(2-fluorophenoxy)ethoxy compounds, are typically prepared by reacting 2-fluorophenol with ethylene glycol derivatives or halogenated ethoxy compounds under basic conditions.
- Alkali metal hydroxides (e.g., sodium hydroxide or potassium hydroxide) serve as bases to deprotonate the phenol, enabling nucleophilic attack on the ethylene halide.
- Solvents such as dimethylacetamide, tetrahydrofuran, or acetonitrile are commonly used to facilitate the reaction.
- Phase transfer catalysts may be employed to enhance the reaction rate and yield.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-Fluorophenol + 1,2-dibromoethane | Base (KOH), solvent (DMA), 50-80°C, 4-8 h | 75-90 | Williamson ether synthesis, mild heating |
| 2-Fluorophenol + 2-chloroethanol | Base (NaOH), solvent (THF), reflux, 6 h | 70-85 | Alternative route via halohydroxyalkane |
Introduction of Ethan-1-amine Group
- The ethoxyethanamine moiety is introduced via nucleophilic substitution by reacting the ether intermediate with ammonia or primary amines.
- Alternatively, epoxide ring-opening reactions with 2-fluorophenoxy-substituted epoxides using ammonia can be employed.
- Reductive amination of aldehyde intermediates derived from the ether can also be an approach.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-(2-Fluorophenoxy)ethoxyethyl halide + NH3 | Solvent (ethanol), 60-90°C, 12 h | 65-80 | Nucleophilic substitution |
| Epoxide intermediate + NH3 | Solvent (water/ethanol), RT-50°C | 70-85 | Epoxide ring opening with ammonia |
Formation of Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solution.
- This step improves the compound’s stability, crystallinity, and ease of handling.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Free amine + HCl (gas or solution) | Room temperature, stirring, 1-2 h | >95 | Precipitation of hydrochloride salt |
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Etherification | 2-Fluorophenol + 2-chloroethanol | KOH, THF, reflux | 2-(2-Fluorophenoxy)ethanol |
| 2 | Nucleophilic substitution | 2-(2-Fluorophenoxy)ethanol + NH3 | Ethanol, 60-90°C, 12 h | 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine (free base) |
| 3 | Salt formation | Free amine | HCl in ethanol, RT, 1-2 h | 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride |
Research Findings and Optimization Notes
- Solvent Choice: Polar aprotic solvents such as dimethylacetamide and tetrahydrofuran improve etherification yields by better solubilizing reactants and bases.
- Base Selection: Potassium hydroxide often provides higher yields compared to sodium hydroxide due to better solubility and reactivity.
- Temperature Control: Moderate heating (50-90°C) is optimal to balance reaction rate and minimize side reactions.
- Purification: Crystallization of the hydrochloride salt from ethanol or ethyl acetate provides high purity product.
- Environmental Considerations: Avoidance of toxic solvents and halogenated reagents is preferred; greener solvents like ethanol and water mixtures are increasingly explored.
- Industrial Application: The methods are scalable with attention to solvent recovery and waste minimization, as indicated by patent literature focusing on cost and environmental impact reduction.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Etherification | Williamson ether synthesis | 2-Fluorophenol, ethylene halide, KOH, aprotic solvent, 50-80°C | 70-90 | Base-promoted nucleophilic substitution |
| Amination | Nucleophilic substitution or epoxide ring-opening | Ether intermediate, NH3, ethanol, 60-90°C | 65-85 | Amine introduction step |
| Hydrochloride salt formation | Acid-base reaction | Free amine, HCl in ethanol, RT | >95 | Salt isolation and purification |
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkylated or N-acylated derivatives, while oxidation can produce corresponding oxides or ketones.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is CHClFNO, with a molecular weight of 235.68 g/mol. The compound features a fluorophenoxy group, which enhances its reactivity and biological interactions. The presence of the ethoxy and amine groups contributes to its solubility and binding properties.
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows chemists to modify it further to develop novel compounds with desired properties.
Biology
- Biological Interactions : Research indicates that this compound interacts with various biological targets, including receptors and enzymes. These interactions can modulate cellular functions such as signaling pathways, gene expression, and metabolic processes.
- Cellular Effects : The compound has been shown to influence cell proliferation and differentiation by activating or inhibiting specific signaling pathways. This property makes it a candidate for studying cellular responses in various biological systems.
Medicine
- Therapeutic Potential : Investigations into the therapeutic properties of this compound are ongoing. Its ability to interact with specific molecular targets suggests potential applications in drug development, particularly as a precursor for creating new therapeutic agents .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in the synthesis of specialty chemicals. Its unique properties make it suitable for producing materials that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can enhance binding affinity to certain enzymes or receptors, while the ethoxy and amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several phenylalkylamine and ethoxyethylamine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Chain Flexibility : The diethylene glycol chain provides conformational flexibility, which may reduce steric hindrance in receptor interactions compared to rigid analogs like 2C-T .
Biological Activity : Unlike 2C-T (a psychedelic phenylalkylamine), the target compound lacks methoxy and thioether groups critical for 5-HT2A agonism, suggesting divergent pharmacological profiles .
Synthetic Utility : The hydrochloride salt form improves stability and solubility, similar to other amine salts (e.g., 2-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride) used in drug intermediates .
Research Findings
- Biased Agonism: Structural analogs like 2C-T exhibit biased agonism at serotonin receptors, but fluorophenoxy derivatives may prioritize different signaling pathways due to altered electronic profiles .
- Stability : Hydrochloride salts of similar amines (e.g., 2-(2,4-dimethylphenyl)ethan-1-amine hydrochloride) show enhanced shelf-life under standard storage conditions .
Biological Activity
2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1050508-88-7
- Molecular Formula : C₉H₁₃ClFNO
- Molecular Weight : 203.66 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its interaction with specific receptors and its potential therapeutic applications.
This compound is believed to interact with neurotransmitter systems, particularly the serotonin receptor pathways. Its fluorophenoxy group may enhance binding affinity and selectivity towards these receptors, making it a candidate for developing antidepressants or anxiolytics.
Receptor Interaction Studies
-
Serotonin Receptors : Research indicates that compounds with similar structures exhibit significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT2C subtypes. For example, derivatives have shown biased agonism towards these receptors, influencing downstream signaling pathways such as ERK1/2 phosphorylation and adenylyl cyclase inhibition .
Compound Receptor Type EC50 (µM) Effect Compound A 5-HT1A 0.5 Agonist Compound B 5-HT2C 0.3 Agonist
Case Studies
- Antidepressant Activity : In a study involving animal models, the administration of similar compounds resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor activation .
- Cancer Cell Lines : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism involved apoptosis induction via mitochondrial pathways .
Synthesis
The synthesis of this compound generally involves multi-step organic reactions starting from commercially available precursors. The fluorophenyl group is introduced through electrophilic aromatic substitution methods followed by etherification reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-(2-fluorophenoxy)ethoxy)ethan-1-amine hydrochloride, and how can purity be optimized?
- Methodology : A multi-step synthesis is typical. Begin with tert-butyl carbamate protection of the amine group to avoid side reactions. React 2-fluorophenol with ethylene oxide derivatives to form the ethoxy chain, followed by coupling using carbodiimide reagents (e.g., EDC) in DMF with DIPEA as a base . Deprotect the amine with HCl in dioxane or dichloromethane . Optimize purity via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients). Monitor intermediates by ESI-MS ([M+H]+ ~233.1 expected) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Handle in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid skin contact due to potential amine reactivity . For waste, neutralize with dilute acetic acid before aqueous disposal .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology : Use / NMR to confirm the ethoxy chain integrity and fluorophenoxy substitution (e.g., aromatic protons at δ 6.8–7.2 ppm). LC-MS (ESI+) verifies molecular weight ([M+H]+ = 248.2). Elemental analysis ensures stoichiometric HCl content . Purity ≥98% is achievable via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodology : Assess assay conditions (e.g., buffer pH, cell lines). For receptor binding studies, perform competitive radioligand assays (e.g., -labeled antagonists) with controls for non-specific binding. Use orthogonal methods like β-arrestin recruitment assays to confirm biased agonism/antagonism . Replicate results in ≥3 independent experiments with statistical rigor (e.g., ANOVA with post-hoc tests).
Q. What strategies are effective for incorporating this compound into larger bioactive molecules (e.g., PROTACs or LYMTACs)?
- Methodology : Utilize the primary amine for conjugation via amide bonds (EDC/HOBt) or click chemistry (azide-alkyne cycloaddition). For example, couple with carboxylic acid-containing moieties in DMF/DIPEA . Monitor reaction progress by TLC (silica, ninhydrin staining) or LC-MS. Purify conjugates via size-exclusion chromatography (SEC) or preparative HPLC .
Q. How does the fluorophenoxy group influence pharmacokinetic properties, and how can this be modeled?
- Methodology : Perform logP measurements (shake-flask method) to assess lipophilicity. Use in vitro assays (e.g., human liver microsomes) to estimate metabolic stability. For in silico modeling, apply QSAR tools (e.g., Schrödinger’s QikProp) to predict blood-brain barrier permeability and clearance rates. Validate with in vivo rodent studies (plasma half-life, bioavailability) .
Q. What are the potential degradation products under varying pH/temperature conditions?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at 40°C (0.1M HCl/NaOH) for 24h.
- Oxidation : Treat with 3% H₂O₂.
- Thermal stress : Heat at 80°C for 48h.
Analyze degraded samples via LC-HRMS to identify fragments (e.g., cleavage of ethoxy chains or fluorophenoxy loss). Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
